molecular formula C16H16FNO4S B3845660 PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE

PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE

Cat. No.: B3845660
M. Wt: 337.4 g/mol
InChI Key: RMFUJZYXJMKKJO-UHFFFAOYSA-N
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Description

PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE is a chemical compound with the molecular formula C17H16FNO3 It is known for its unique structure, which includes a propyl ester group, a fluorobenzene ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with propanol, followed by the introduction of the fluorobenzene sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and sulfonation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzene ring may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-((4-FLUOROBENZOYL)AMINO)BENZOATE
  • PROPYL 4-(4-METHYLBENZOYL)AMINO)BENZOATE
  • PROPYL 4-(4-METHOXYBENZOYL)AMINO)BENZOATE

Uniqueness

PROPYL 4-(4-FLUOROBENZENESULFONAMIDO)BENZOATE is unique due to the presence of the fluorobenzene sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

propyl 4-[(4-fluorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-2-11-22-16(19)12-3-7-14(8-4-12)18-23(20,21)15-9-5-13(17)6-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUJZYXJMKKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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